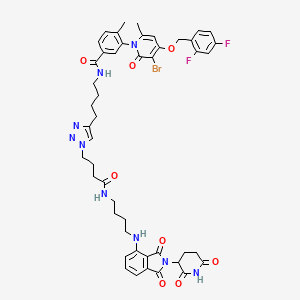

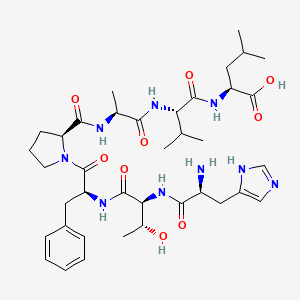

BiP substrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “BiP substrate” refers to the substrates that interact with the Binding Immunoglobulin Protein (BiP), also known as glucose-regulated protein 78. BiP is a molecular chaperone located in the endoplasmic reticulum of eukaryotic cells. It plays a crucial role in protein folding, assembly, and quality control by binding to newly synthesized polypeptides and preventing their aggregation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of BiP substrates typically involves the synthesis of polypeptides or proteins that possess exposed hydrophobic regions. These regions are recognized and bound by BiP. The synthetic routes for these polypeptides can vary depending on the specific substrate being studied. Common methods include solid-phase peptide synthesis and recombinant DNA technology.

Industrial Production Methods

In an industrial setting, the production of BiP substrates often involves the use of recombinant DNA technology to express the desired polypeptides in host cells such as Escherichia coli or yeast. The expressed proteins are then purified using chromatographic techniques to obtain the BiP substrates in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

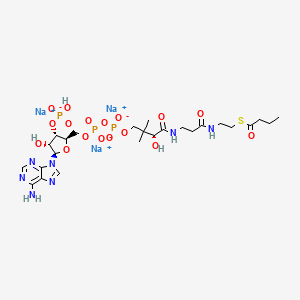

BiP substrates primarily undergo binding and release reactions mediated by the ATPase activity of BiP. The binding of ATP to BiP triggers the release of the substrate, while ATP hydrolysis to ADP and inorganic phosphate induces high-affinity substrate binding.

Common Reagents and Conditions

The common reagents involved in these reactions include adenosine triphosphate (ATP), adenosine diphosphate (ADP), and various co-chaperones that assist in the binding and release of substrates. The reactions typically occur under physiological conditions, such as those found in the endoplasmic reticulum.

Major Products Formed

The major products formed from these reactions are the correctly folded polypeptides or proteins that are released from BiP after successful folding. Misfolded proteins may be targeted for degradation through the endoplasmic reticulum-associated degradation pathway.

Applications De Recherche Scientifique

BiP substrates have a wide range of scientific research applications, including:

Chemistry: Studying the interactions between BiP and its substrates helps in understanding the fundamental principles of protein folding and chaperone function.

Biology: BiP substrates are used to investigate the mechanisms of protein quality control and the unfolded protein response in cells.

Medicine: Research on BiP and its substrates has implications for understanding diseases related to protein misfolding, such as neurodegenerative disorders and cancer.

Industry: BiP substrates are utilized in the production of therapeutic proteins and in the development of drugs targeting the protein folding machinery.

Mécanisme D'action

The mechanism by which BiP substrates exert their effects involves the ATPase cycle of BiP. BiP binds to unfolded or misfolded polypeptides through its substrate-binding domain. The binding of ATP to BiP induces a conformational change that releases the substrate. ATP hydrolysis to ADP and inorganic phosphate then triggers a high-affinity binding state, allowing BiP to stabilize the substrate and facilitate its proper folding. Co-chaperones and nucleotide exchange factors regulate this cycle to ensure efficient protein folding.

Comparaison Avec Des Composés Similaires

BiP substrates can be compared to other molecular chaperone substrates, such as those of heat shock protein 70 (Hsp70) and heat shock protein 90 (Hsp90). While all these chaperones assist in protein folding, BiP is unique in its localization to the endoplasmic reticulum and its specific role in the unfolded protein response. Similar compounds include:

Hsp70 substrates: Polypeptides that interact with the cytosolic Hsp70 chaperone.

Hsp90 substrates: Proteins that require the assistance of Hsp90 for folding and stabilization.

BiP substrates are distinct in their involvement in the endoplasmic reticulum-associated degradation pathway and their regulation by the unfolded protein response.

Propriétés

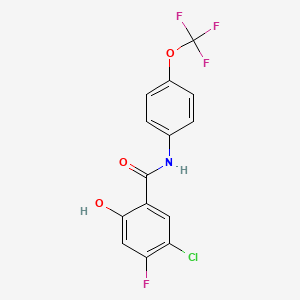

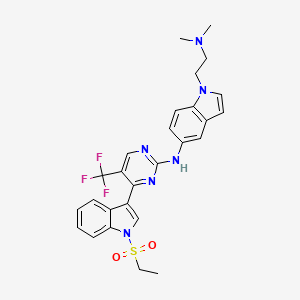

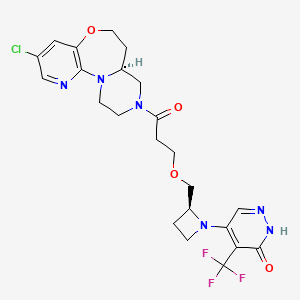

Formule moléculaire |

C38H57N9O9 |

|---|---|

Poids moléculaire |

783.9 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C38H57N9O9/c1-20(2)15-28(38(55)56)44-35(52)30(21(3)4)45-32(49)22(5)42-34(51)29-13-10-14-47(29)37(54)27(16-24-11-8-7-9-12-24)43-36(53)31(23(6)48)46-33(50)26(39)17-25-18-40-19-41-25/h7-9,11-12,18-23,26-31,48H,10,13-17,39H2,1-6H3,(H,40,41)(H,42,51)(H,43,53)(H,44,52)(H,45,49)(H,46,50)(H,55,56)/t22-,23+,26-,27-,28-,29-,30-,31-/m0/s1 |

Clé InChI |

VKIFCESQOPVHAI-ZKHCJCQSSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)N)O |

SMILES canonique |

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CC3=CN=CN3)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)